Cas no 852367-85-2 (N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound featuring a benzodioxole and indole moiety linked via an oxoacetamide bridge. Its unique structure confers potential bioactivity, making it of interest in pharmaceutical and biochemical research. The compound's indole core is known for interactions with biological targets, while the benzodioxole group may enhance metabolic stability. This combination suggests utility as an intermediate in drug discovery, particularly for exploring serotonin-related pathways or enzyme inhibition. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically characterized by HPLC and NMR to ensure high purity, supporting reproducible experimental outcomes.
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide structure
852367-85-2 structure
Product name:N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
CAS No:852367-85-2
MF:C17H12N2O4
MW:308.288184165955
CID:6336210
PubChem ID:7117369

N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
    • MLS001076942
    • F0675-0165
    • DTXSID401328390
    • CHEMBL1480761
    • N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
    • SMR000624218
    • AKOS001869610
    • HMS2961O19
    • CCG-136889
    • N-(benzo[d][1,3]dioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
    • 852367-85-2
    • Inchi: 1S/C17H12N2O4/c20-16(12-8-18-13-4-2-1-3-11(12)13)17(21)19-10-5-6-14-15(7-10)23-9-22-14/h1-8,18H,9H2,(H,19,21)
    • InChI Key: MDZCCLVFXDGKDZ-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)NC(C(C1=CNC2C=CC=CC1=2)=O)=O

Computed Properties

  • Exact Mass: 308.07970687g/mol
  • Monoisotopic Mass: 308.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 80.4Ų

N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0165-3mg
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0675-0165-1mg
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0675-0165-75mg
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0675-0165-4mg
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0675-0165-2μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0165-25mg
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0675-0165-10mg
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0675-0165-50mg
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0675-0165-10μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0675-0165-5mg
N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
852367-85-2 90%+
5mg
$69.0 2023-05-17

Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Research Briefing on N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 852367-85-2)

In recent years, the compound N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 852367-85-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzodioxole and indole moieties, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves a multi-step process that ensures high yield and purity. Recent studies have optimized the synthetic route, incorporating green chemistry principles to reduce environmental impact. The compound's structural features, including the benzodioxole and indole groups, are critical for its bioactivity, particularly in modulating key enzymatic pathways involved in inflammation and cancer progression.

Mechanistic studies have revealed that N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide acts as a potent inhibitor of specific kinases and transcription factors. For instance, it has been shown to suppress NF-κB signaling, a pathway implicated in chronic inflammatory diseases and oncogenesis. Additionally, the compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent. These findings are supported by in vitro and in vivo experiments, which demonstrate its efficacy at nanomolar concentrations.

Recent preclinical evaluations have highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability. However, challenges such as potential off-target effects and dose-limiting toxicity need to be addressed in future studies. Researchers are also exploring structural analogs to enhance potency and reduce adverse effects, leveraging computational modeling and high-throughput screening techniques.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide represents a promising scaffold for drug development, with applications spanning anti-inflammatory and anticancer therapies. Ongoing research aims to elucidate its full therapeutic potential and overcome existing limitations, paving the way for clinical translation. This briefing underscores the importance of continued investigation into this compound and its derivatives, which may yield novel treatments for unmet medical needs.

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